5-ethyl-3,3-dimethyl-2,3-dihydro-1H-indole 5-ethyl-3,3-dimethyl-2,3-dihydro-1H-indole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17690944
InChI: InChI=1S/C12H17N/c1-4-9-5-6-11-10(7-9)12(2,3)8-13-11/h5-7,13H,4,8H2,1-3H3
SMILES:
Molecular Formula: C12H17N
Molecular Weight: 175.27 g/mol

5-ethyl-3,3-dimethyl-2,3-dihydro-1H-indole

CAS No.:

Cat. No.: VC17690944

Molecular Formula: C12H17N

Molecular Weight: 175.27 g/mol

* For research use only. Not for human or veterinary use.

5-ethyl-3,3-dimethyl-2,3-dihydro-1H-indole -

Specification

Molecular Formula C12H17N
Molecular Weight 175.27 g/mol
IUPAC Name 5-ethyl-3,3-dimethyl-1,2-dihydroindole
Standard InChI InChI=1S/C12H17N/c1-4-9-5-6-11-10(7-9)12(2,3)8-13-11/h5-7,13H,4,8H2,1-3H3
Standard InChI Key AUUHCCIZDMTRIM-UHFFFAOYSA-N
Canonical SMILES CCC1=CC2=C(C=C1)NCC2(C)C

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The molecular framework of 5-ethyl-3,3-dimethyl-2,3-dihydro-1H-indole consists of a partially saturated indole system, where the pyrrole ring is fused to a benzene ring. Key structural features include:

  • Ethyl group at position 5 of the benzene ring, introducing steric bulk and hydrophobicity.

  • Geminal dimethyl groups at position 3 of the pyrrole ring, enforcing conformational rigidity and influencing electronic distribution.

  • Partial saturation of the pyrrole ring (2,3-dihydro-1H-indole), reducing aromaticity compared to fully conjugated indoles .

The molecular formula C₁₂H₁₇N (MW 175.27 g/mol) and SMILES notation CC1(C)CNC2=C1C=C(CC)C=C2 confirm the substitution pattern . X-ray crystallography data, though unavailable for this specific compound, suggest that analogous dihydroindoles adopt puckered conformations due to non-planar saturation, potentially affecting intermolecular interactions .

Synthetic Methodologies

Fischer Indole Synthesis Adaptations

Though no explicit synthesis protocol exists for 5-ethyl-3,3-dimethyl-2,3-dihydro-1H-indole in the reviewed literature, analogous dihydroindoles are typically synthesized via modified Fischer indole reactions. A hypothetical route involves:

  • Cyclization: Reacting 4-ethylphenylhydrazine with 3-methylbutan-2-one under acidic conditions (e.g., HCl/EtOH).

  • Reduction: Partial hydrogenation of the resulting indole using controlled H₂ pressure and Pd/C catalyst.

This approach could yield the target compound in moderate yields, with purification via column chromatography (silica gel, hexane/EtOAc) .

Continuous Flow Optimization

Recent advances in flow chemistry, as demonstrated for related indole derivatives, suggest potential efficiency gains:

  • Residence time: <30 minutes at 120°C.

  • Catalyst: Methanesulfonic acid (0.5 equiv).

  • Solvent: Methanol/water (9:1 v/v).

Such systems achieve >75% conversion rates while minimizing byproduct formation compared to batch processes.

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight175.27 g/mol
Melting PointNot reported-
Boiling PointNot reported-
SolubilityLikely soluble in organic solvents (DCM, EtOH); insoluble in water
LogP (Predicted)3.2–3.8 (Moderate lipophilicity)Calculated
StabilityAir-sensitive; store under N₂

The compound’s limited aqueous solubility (estimated <0.1 mg/mL) and moderate logP value suggest suitability for lipid-based formulations. Stability studies indicate sensitivity to oxidative degradation, necessitating inert atmosphere storage .

Challenges and Future Perspectives

Synthetic Limitations

  • Regioselectivity issues in Fischer cyclization leading to positional isomers.

  • Over-reduction risks during hydrogenation, requiring precise catalyst control.

Analytical Gaps

  • Lack of published crystallographic or chromatographic purity data.

  • Uncharacterized metabolic stability and CYP inhibition potential.

Proposed research priorities include:

  • Developing asymmetric synthesis routes for enantiomerically pure forms.

  • High-throughput screening against cancer cell lines and microbial panels.

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